molecular formula C7H9IN2 B2815418 1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine CAS No. 2580230-75-5

1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine

Cat. No.: B2815418
CAS No.: 2580230-75-5
M. Wt: 248.067
InChI Key: NVTJERXKFBMPLJ-UHFFFAOYSA-N
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Description

1-Iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features an iodine atom at the 1-position of the saturated 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold, making it a versatile building block for constructing more complex molecules through metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . The imidazo[1,5-a]pyridine core is a privileged structure in pharmaceutical research, found in compounds investigated for a wide range of biological activities, including use as aromatase inhibitors for affecting estrogen biosynthesis and in developing potential anti-cancer agents . This specific iodinated derivative serves as a crucial precursor for further functionalization, enabling researchers to explore structure-activity relationships and develop novel bioactive molecules. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c8-7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTJERXKFBMPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=NC(=C2C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 Iodo 5h,6h,7h,8h Imidazo 1,5 a Pyridine

General Synthetic Approaches to the Imidazo[1,5-a]pyridine (B1214698) Core System

The imidazo[1,5-a]pyridine scaffold is a privileged structural motif found in numerous pharmaceuticals and agrochemicals. rsc.org Consequently, its synthesis has been a focal point of extensive research, leading to a diverse array of methodologies for its construction. rsc.org These methods often involve the formation of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure.

Cyclocondensation Reactions for Ring Formation

Cyclocondensation reactions represent a foundational and widely employed strategy for constructing the imidazo[1,5-a]pyridine core. rsc.org The most common approach involves the reaction of a nucleophilic 2-(aminomethyl)pyridine precursor with a suitable electrophilic partner that provides the final carbon atom for the imidazole ring. beilstein-journals.orgresearchgate.net This method is versatile, allowing for the introduction of various substituents depending on the chosen electrophile.

A range of electrophilic reagents has been successfully utilized in these cyclocondensation reactions. beilstein-journals.orgresearchgate.net These include carboxylic acids, acyl chlorides, acyl anhydrides, esters, and aldehydes. beilstein-journals.orgresearchgate.net For instance, the reaction between a 2-(aminomethyl)pyridine and a carboxylic acid typically requires dehydrating conditions to facilitate the cyclization and formation of the fused bicyclic system. Another notable variation is the magnesium nitride (Mg₃N₂)-assisted one-pot annulation, which uses 2-pyridyl ketones in a cyclo-condensation with reagents like alkyl glyoxylates or aldehydes to yield 1,3-disubstituted imidazo[1,5-a]pyridines. researchgate.net

Nucleophilic PrecursorElectrophilic PartnerResulting Core
2-(Aminomethyl)pyridineCarboxylic Acids, Acyl Anhydrides, Acyl ChloridesImidazo[1,5-a]pyridine
2-(Aminomethyl)pyridineAldehydes (via oxidative cyclocondensation)Imidazo[1,5-a]pyridine
2-Pyridyl KetonesAlkyl Glyoxylates, Aldehydes1,3-Disubstituted Imidazo[1,5-a]pyridine

Acid-Mediated Cascade Transformations

Acid-mediated cascade reactions offer an elegant approach to the imidazo[1,5-a]pyridine skeleton by orchestrating multiple bond-forming events in a single operation. A specific example involves the use of nitroalkanes, which become electrophilically activated upon heating in polyphosphoric acid (PPA). beilstein-journals.org These activated nitroalkanes can then react with 2-(aminomethyl)pyridines. beilstein-journals.org The proposed mechanism for this transformation begins with the initial reaction forming an amidinium intermediate, which subsequently undergoes an intramolecular cyclization. The final steps involve deprotonation and elimination to yield the aromatic imidazo[1,5-a]pyridine product. beilstein-journals.org This methodology, while effective, often requires relatively high temperatures (e.g., 110-160 °C) to proceed to completion. beilstein-journals.org

Ritter-Type Reactions in Imidazo[1,5-a]pyridine Synthesis

The Ritter reaction, which traditionally involves the reaction of a nitrile with a carbocation source, has been adapted for the synthesis of the imidazo[1,5-a]pyridine core. nih.gov In this innovative approach, pyridinylmethanol derivatives serve as the carbocation precursors under acidic conditions. The intermolecular Ritter-type reaction occurs between the in situ generated carbocation from pyridinylmethanol and various aryl or alkyl nitriles. nih.gov This process is effectively catalyzed by a combination of Bismuth(III) triflate (Bi(OTf)₃) and p-Toluenesulfonic acid (p-TsOH·H₂O), requiring elevated temperatures (150 °C) in a sealed tube. nih.gov This strategy provides a novel route to access diverse imidazo[1,5-a]pyridines by varying the nitrile component. nih.gov

Carbocation PrecursorNitrile ComponentCatalysts/Promoters
Phenyl(pyridin-2-yl)methanolAcetonitrile, Aryl NitrilesBi(OTf)₃, p-TsOH·H₂O

Metal-Catalyzed and Metal-Free Protocols for Core Construction

Both metal-catalyzed and metal-free reactions have been developed for the efficient construction of the imidazo[1,5-a]pyridine ring system, offering alternatives that can provide improved yields, milder conditions, and greater functional group tolerance.

Metal-Catalyzed Protocols: Transition metals, particularly copper and iron, are frequently used to catalyze the formation of this heterocyclic core. organic-chemistry.org

Copper-Catalyzed Reactions: Copper(I) catalysts enable the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, using oxygen as the oxidant, to give multifunctional imidazo[1,5-a]pyridines. organic-chemistry.orgnih.gov Other copper-catalyzed methods include the decarboxylative cyclization of α-amino acids with 2-benzoylpyridines and tandem reactions between pyridine ketones and benzylamines. organic-chemistry.org

Iron-Catalyzed Reactions: An iron-catalyzed C-H amination provides an environmentally friendly route for constructing the imidazole-fused ring system, using anisole as a green solvent and generating water as the only byproduct. organic-chemistry.org

Metal-Free Protocols: In an effort to develop more sustainable and cost-effective synthetic methods, several metal-free protocols have been established.

Oxidative Amination: A metal-free sequential dual oxidative amination of C(sp³)-H bonds can produce imidazo[1,5-a]pyridines in very good yields under ambient conditions. organic-chemistry.org This process involves two oxidative C-N couplings and one oxidative dehydrogenation step. organic-chemistry.org

Denitrogenative Transannulation: Pyridotriazoles can undergo a denitrogenative transannulation with nitriles using the Lewis acid boron trifluoride etherate (BF₃·Et₂O) as a catalyst, avoiding the need for any transition metal. organic-chemistry.org

Protocol TypeCatalyst/ReagentReaction Description
Metal-CatalyzedCopper(I) or Copper(II)Transannulation, Decarboxylative Cyclization, Tandem Oxidation
Metal-CatalyzedIronC-H Amination
Metal-Free- (Oxidative Conditions)Sequential Dual Oxidative Amination
Metal-FreeBF₃·Et₂ODenitrogenative Transannulation

Electrochemical Synthesis Methodologies

Electrochemical synthesis has emerged as a powerful and green tool in modern organic chemistry. For the construction of the imidazo[1,5-a]pyridine core, an efficient three-component electrochemical method has been developed. rsc.org This process involves the reaction of pyridine-2-carboxaldehydes, amines, and ammonium thiocyanate (NH₄SCN) in an undivided electrochemical cell under constant current conditions. rsc.org Uniquely, the anodic oxidation serves two roles: it facilitates the construction of the imidazo[1,5-a]pyridine core through an oxidation/cyclization cascade, and it generates a cyanating reagent from the thiocyanate anion, leading to 1-cyano-imidazo[1,5-a]pyridines. rsc.org This approach avoids the use of traditional, often toxic, cyanating agents and stoichiometric chemical oxidants. rsc.org

Specific Considerations for Constructing the 5H,6H,7H,8H-Tetrahydro Imidazo[1,5-a]pyridine Framework

The synthesis of the specific target framework, where the pyridine ring is saturated (5H,6H,7H,8H-tetrahydro), requires different strategic considerations than the synthesis of the fully aromatic core. While direct, one-pot syntheses of this saturated scaffold are less commonly reported than for its aromatic counterpart, its construction can be logically achieved through two primary synthetic routes.

The first and most direct approach is the catalytic hydrogenation of a pre-formed aromatic imidazo[1,5-a]pyridine . This is a standard and reliable method for the reduction of pyridine rings. The reaction typically involves treating the aromatic substrate with hydrogen gas (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction conditions, including pressure, temperature, and solvent, would be optimized to achieve selective reduction of the pyridine ring without affecting the imidazole portion.

A second viable strategy involves building the imidazole ring onto a pre-existing piperidine (tetrahydropyridine) backbone . This approach would start with a substituted piperidine, such as 2-(aminomethyl)piperidine. This saturated precursor could then undergo a cyclocondensation reaction with an appropriate one-carbon electrophile (e.g., a carboxylic acid derivative or an orthoformate) in a manner analogous to the synthesis of the aromatic core described in section 2.1.1. This route ensures the saturation of the six-membered ring from the outset of the synthesis.

Following the successful synthesis of the 5H,6H,7H,8H-tetrahydro imidazo[1,5-a]pyridine core via one of these methods, the final step would be the introduction of the iodine atom. The C1 position of the imidazo[1,5-a]pyridine ring is electron-rich and susceptible to electrophilic substitution. Therefore, the iodination can be readily achieved by treating the saturated core with a suitable electrophilic iodinating agent, such as N-iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of a mild base or oxidizing agent, to yield the final target compound, 1-Iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine.

Saturation of the Pyridine Ring During or Post-Cyclization

One effective method to obtain the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (B2943657) core is through the catalytic hydrogenation of the corresponding aromatic imidazo[1,5-a]pyridine. This approach allows for the initial synthesis of the often more accessible aromatic system, followed by a reduction step to achieve the desired saturation. The choice of catalyst and reaction conditions is crucial for the selective reduction of the pyridine ring without affecting the imidazole ring.

For instance, the hydrogenation of imidazo[1,2-a]pyridine (B132010) derivatives, a related isomeric system, has been successfully carried out using palladium on carbon (Pd/C) as a catalyst in a solvent like glacial acetic acid. acs.org A similar strategy can be applied to imidazo[1,5-a]pyridines. The choice of solvent can be critical; for example, hydrogenation of a related dinitrile precursor in glacial acetic acid led to the saturated 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine, while using a mixture of ethanol and ethyl acetate yielded the unsaturated product. acs.org This highlights the influence of the reaction medium on the outcome of the hydrogenation.

Catalytic hydrogenation using platinum(IV) oxide (PtO2), also known as Adams' catalyst, is another powerful method for the reduction of pyridine rings to piperidines, typically conducted in acidic media like glacial acetic acid. asianpubs.org

A proposed reaction scheme for the post-cyclization saturation is presented in Table 1.

PrecursorReagents and ConditionsProduct
Imidazo[1,5-a]pyridineH₂, Pd/C, Glacial Acetic Acid5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Imidazo[1,5-a]pyridineH₂, PtO₂, Glacial Acetic Acid5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Synthesis from Reduced Pyridine Precursors

An alternative strategy involves the construction of the imidazo[1,5-a]pyridine ring system using a starting material where the pyridine ring is already in its reduced form (i.e., a piperidine derivative). This approach avoids a separate hydrogenation step and can offer better control over stereochemistry.

One such method involves the intramolecular cyclization of an iminium ion. This can be achieved through the condensation of an appropriately substituted piperidine derivative with a component that will form the imidazole ring. For example, the synthesis of an 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine has been accomplished by the cyclocondensation of an amine with a substituted γ-(1-imidazolyl)butyraldehyde. acs.org This key transformation proceeds via the formation of an iminium ion which then undergoes intramolecular cyclization to yield the desired saturated bicyclic system. acs.org

Another approach starts from 2-(aminomethyl)piperidine, which can undergo cyclocondensation with various electrophilic partners to form the fused imidazole ring. This is analogous to the well-established methods for synthesizing aromatic imidazo[1,5-a]pyridines from 2-(aminomethyl)pyridine. beilstein-journals.org

Strategies for Regioselective Introduction of the Iodine Substituent at the 1-Position

The introduction of an iodine atom specifically at the 1-position of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core requires careful consideration of the electronic properties of the heterocyclic system and the choice of iodinating agent. The imidazole ring is generally electron-rich and susceptible to electrophilic substitution.

Direct Halogenation Approaches (e.g., using molecular iodine or N-iodosuccinimide)

Direct iodination of the pre-formed 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a feasible approach. The C-1 position of the imidazo[1,5-a]pyridine system is known to be susceptible to electrophilic attack.

Molecular Iodine (I₂) : Molecular iodine can be used as an iodinating agent, often in the presence of a base to neutralize the HI byproduct. The reaction conditions can be tuned to achieve the desired regioselectivity. For the related aromatic imidazo[1,5-a]pyridines, iodine-mediated one-pot syntheses have been developed, indicating the compatibility of iodine with this heterocyclic core. mdpi.com

N-Iodosuccinimide (NIS) : NIS is a mild and effective source of electrophilic iodine, widely used for the iodination of electron-rich aromatic and heterocyclic compounds. commonorganicchemistry.comwikipedia.org The reaction is often carried out in a suitable solvent such as acetonitrile or dichloromethane. The reactivity of NIS can be enhanced by the addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), which can protonate NIS to generate a more potent electrophilic species. organic-chemistry.orgsemanticscholar.org The use of NIS in trifluoroacetic acid has been shown to be a general and time-efficient method for the iodination of a range of aromatic compounds. colab.ws Given that imidazoles are electron-rich, the direct iodination of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core with NIS is a highly plausible strategy. organic-chemistry.orgacs.org

A comparative overview of direct iodination reagents is provided in Table 2.

ReagentTypical ConditionsAdvantagesPotential Challenges
Molecular Iodine (I₂)Base (e.g., NaHCO₃), Solvent (e.g., CH₂Cl₂)Readily available, cost-effectiveMay require an oxidizing agent for some substrates, potential for over-iodination
N-Iodosuccinimide (NIS)Solvent (e.g., CH₃CN, TFA), ± Acid catalystMild conditions, high regioselectivity for electron-rich systemsHigher cost compared to I₂, requires careful control of stoichiometry

Synthesis via Pre-Functionalized Building Blocks

This strategy involves incorporating the iodine atom into one of the precursors before the cyclization to form the imidazo[1,5-a]pyridine ring system. This can be a powerful method for ensuring the correct regiochemistry of the final product.

Optimization of Reaction Conditions for Iodination Yields and Selectivity

The optimization of reaction conditions is critical to maximize the yield of the desired 1-iodo isomer and minimize the formation of byproducts. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For direct iodination with NIS, the solvent can have a significant impact on the reaction rate and selectivity. Polar aprotic solvents like acetonitrile are commonly employed. The addition of a catalytic amount of a protic acid like trifluoroacetic acid can significantly accelerate the reaction. organic-chemistry.orgsemanticscholar.org However, the concentration of the acid must be carefully controlled to avoid potential side reactions.

Temperature is another important factor. Electrophilic iodinations are often carried out at room temperature or slightly below to control the reactivity and prevent over-iodination. The reaction time should be monitored, for example by thin-layer chromatography (TLC), to ensure complete consumption of the starting material while minimizing the degradation of the product.

A summary of key optimization parameters is presented in Table 3.

ParameterConsiderations
Solvent Polarity and solubility of reactants. Acetonitrile, dichloromethane, and trifluoroacetic acid are common choices.
Temperature Typically room temperature or below to control selectivity and minimize side reactions.
Catalyst Acid catalysts (e.g., TFA) can enhance the electrophilicity of NIS.
Stoichiometry A slight excess of the iodinating agent may be used to ensure complete conversion, but this needs to be optimized to avoid di-iodination.
Reaction Time Monitored to achieve complete conversion without product degradation.

Novel and Sustainable Synthetic Methodologies for 1-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

The development of novel and sustainable synthetic methods is a continuous effort in organic chemistry. For the synthesis of 1-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, future research could focus on several areas to improve the efficiency and environmental friendliness of the process.

One area of interest is the use of hypervalent iodine reagents. These reagents are known to facilitate a variety of transformations, including halogenations, under mild conditions. For instance, the regioselective iodination of pyrazolo[1,5-a]pyrimidines has been achieved using potassium iodide in the presence of (diacetoxyiodo)benzene (PIDA) in water at room temperature. nih.gov Such aqueous and ambient conditions represent a significant step towards greener chemistry.

Furthermore, exploring metal-free C-H functionalization approaches for the direct iodination of the C-1 position would be a valuable contribution. nih.gov While the imidazole ring is activated towards electrophilic substitution, developing catalytic systems that can achieve high regioselectivity under mild and sustainable conditions remains a key objective.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds. beilstein-journals.org For the synthesis of imidazo[1,5-a]pyridine derivatives, microwave irradiation offers a rapid and efficient alternative to conventional heating methods. mdpi.comresearchgate.netnih.gov The synthetic feasibility of the imidazo[1,5-a]pyridine scaffold via a one-pot cyclocondensation reaction under microwave assistance has been demonstrated, often proceeding without the need for metal catalysts or highly sensitive Lewis acids. mdpi.com

A general protocol for the synthesis of related imidazo[1,5-a]pyridine derivatives involves the reaction of a substituted 2-aminomethylpyridine with an aldehyde or another suitable electrophile in a sealed vessel under microwave irradiation. For the specific synthesis of this compound, a plausible microwave-assisted approach would involve the cyclization of a suitable precursor, followed by or concurrent with an iodination step.

Research on analogous structures, such as 1-ethyl-2-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine-1-ium Iodide, has been conducted using microwave synthesis. mdpi.com In this instance, the imidazo[1,5-a]pyridine precursor was reacted with iodoethane in acetonitrile at 155 °C for 50 minutes. mdpi.com This demonstrates the utility of microwave heating for facilitating reactions involving iodine-containing reagents with the imidazo[1,5-a]pyridine core.

A hypothetical microwave-assisted protocol for the target compound could involve the reaction of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine with a suitable iodinating agent, such as N-iodosuccinimide (NIS) or molecular iodine, in a solvent like acetonitrile or DMF. The reaction parameters, including temperature, time, and molar ratios of reactants, would be optimized to achieve the desired product with high selectivity and yield.

Table 1: Representative Conditions for Microwave-Assisted Synthesis of Imidazo[1,5-a]pyridine Derivatives

Note: The yields and conditions are for analogous compounds and serve as a reference for the potential synthesis of the target molecule.

Catalyst-Free and Oxidant-Free Approaches

The development of synthetic methods that avoid the use of metal catalysts and external oxidants is a significant goal in green chemistry. For the synthesis of imidazo[1,5-a]pyridines, iodine-mediated approaches have been developed that can, under specific conditions, proceed without the need for additional catalysts or oxidants. mdpi.comresearchgate.net

Molecular iodine itself can act as a mild Lewis acid and a catalyst in certain transformations. nih.govnih.gov An efficient one-pot method for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs has been developed using 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, where iodine plays a crucial role. mdpi.comresearchgate.net This type of reaction proceeds under mild conditions and demonstrates high atom economy. mdpi.comresearchgate.net

A plausible catalyst-free and oxidant-free pathway for the synthesis of this compound could involve the reaction of 2-(aminomethyl)piperidine with an appropriate glyoxal derivative in the presence of molecular iodine. The iodine would facilitate the cyclization and subsequent aromatization of the imidazo[1,5-a]pyridine ring system, followed by electrophilic iodination at the 1-position.

The proposed mechanism would likely involve the initial formation of an imine between the 2-(aminomethyl)piperidine and the glyoxal. Intramolecular cyclization would then lead to a di-hydro-imidazo[1,5-a]pyridine intermediate. Subsequent dehydration and oxidation, potentially facilitated by the iodine, would yield the aromatic imidazo[1,5-a]pyridine core. Finally, electrophilic substitution with iodine would furnish the desired 1-iodo product. In this scenario, the reaction would be designed to proceed without the addition of external oxidizing agents like tert-butyl hydroperoxide (TBHP), which has been used in some iodine-mediated syntheses. researchgate.net

Table 2: Key Features of a Proposed Catalyst-Free and Oxidant-Free Synthesis

FeatureDescription
Starting Materials2-(aminomethyl)piperidine, Glyoxal derivative
Key ReagentMolecular Iodine (I₂)
SolventDichloromethane (DCM) or Dimethylformamide (DMF)
TemperatureRoom temperature to mild heating
AdvantagesAvoids metal catalysts and external oxidants, potentially high atom economy.

This approach aligns with the principles of green chemistry by minimizing the use of hazardous and expensive reagents. Further research would be required to optimize the reaction conditions and fully elucidate the reaction mechanism.

Spectroscopic and Structural Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Detailed NMR data for 1-Iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine is not available in the reviewed literature.

Proton (1H) NMR Analysis, Including Coupling Patterns

Specific chemical shifts (δ) and coupling constants (J) for the protons of this compound have not been reported.

Carbon (13C) NMR Analysis, Including Quaternary Carbons

Reported 13C NMR data, including chemical shifts for all carbons and the identification of the quaternary C1-Iodo carbon, are not available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

There are no published studies detailing the use of 2D NMR techniques for the structural confirmation of this compound.

77Se NMR Spectroscopy for Electronic Character Probes (if applicable to selenourea (B1239437) derivatives)

This section is not applicable as no selenourea derivatives of this compound, nor any related 77Se NMR studies, have been described in the literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Specific HRMS data confirming the exact mass and molecular formula (C7H9IN2) of this compound is not publicly documented.

Infrared (IR) Spectroscopy for Functional Group Identification

The specific IR absorption frequencies for the functional groups present in this compound have not been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to investigate the electronic transitions within a molecule. When a molecule is exposed to UV or visible light, it can absorb energy, promoting electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur and their intensities are characteristic of the molecule's electronic structure.

For the imidazo[1,5-a]pyridine (B1214698) scaffold, studies on various derivatives indicate that these compounds typically exhibit absorption bands in the wavelength range of 250 nm to 460 nm. unito.it Often, two primary absorption bands are observed. unito.it One band commonly appears in the 300–320 nm range, with a second, often more intense, band centered between 360–380 nm. unito.it These absorptions are generally attributed to π-π* transitions within the conjugated aromatic system of the imidazo[1,5-a]pyridine core. The introduction of substituents onto this core can modulate the electronic properties and, consequently, the absorption maxima. unito.it

In the specific case of "this compound," one would expect to observe characteristic absorption peaks within this general range. The presence of the iodine atom at the 1-position may influence the precise wavelengths and intensities of these electronic transitions. A hypothetical UV-Vis spectrum would be analyzed to determine the absorption maxima (λmax) and the corresponding molar extinction coefficients (ε), which relates to the probability of the electronic transition. This data is fundamental for understanding the electronic behavior of the molecule and is often correlated with theoretical calculations to gain deeper insight into its molecular orbital structure. unito.it

Table 1: Representative Electronic Absorption Data for Substituted Imidazo[1,5-a]pyridines

Compound ClassTypical Absorption Band 1 (nm)Typical Absorption Band 2 (nm)Reference
Substituted Imidazo[1,5-a]pyridines300–320360–380 unito.it

X-ray Crystallography for Solid-State Structural Analysis and Bond Parameters

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map of the molecule can be generated, and the positions of the individual atoms can be determined with high precision. This would allow for the unambiguous confirmation of the connectivity of the atoms and the geometry of the fused ring system.

Key structural parameters that would be determined include:

The bond lengths between all atoms (e.g., C-C, C-N, C-I).

The bond angles within the molecule.

The planarity of the imidazo[1,5-a]pyridine ring system.

The conformation of the saturated portion of the molecule (the 5,6,7,8-tetrahydro region).

Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking.

While specific crystallographic data for "this compound" is not presently available, analysis of related heterocyclic structures via the Cambridge Structural Database reveals common packing motifs and intermolecular interactions that might be expected. nih.gov For instance, molecules of this type often engage in various non-covalent interactions that dictate their packing in the solid state.

Table 2: Hypothetical X-ray Crystallography Data Table for a Molecular Compound

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry of the crystal lattice.
a, b, c (Å)The dimensions of the unit cell.
α, β, γ (°)The angles of the unit cell.
Volume (ų)The volume of the unit cell.
ZThe number of molecules in the unit cell.
Density (calculated) (g/cm³)The calculated density of the crystal.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Note: This table illustrates the type of data obtained from an X-ray crystallographic analysis. No experimental data for this compound is currently available.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral synthesis is pursued)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. These methods, including circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for the characterization of enantiomers and the determination of enantiomeric excess (ee). Should "this compound" be synthesized in a chiral, non-racemic form, these techniques would be indispensable.

The potential for chirality in this molecule would arise if the synthesis results in a specific stereoisomer, for instance, if a chiral center is introduced or if the molecule possesses axial or planar chirality. In such a scenario, a pair of enantiomers would exist. These enantiomers would be non-superimposable mirror images of each other.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this differential absorption as a function of wavelength. Enantiomers produce mirror-image CD spectra, with one enantiomer showing positive peaks where the other shows negative peaks. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample.

The determination of enantiomeric excess is crucial in many areas of chemical research, particularly in medicinal chemistry, where the biological activity of enantiomers can differ significantly. While there is no indication in the provided search results of a chiral synthesis of "this compound," if such a synthesis were undertaken, chiroptical spectroscopy would be the primary method for quantifying its stereochemical purity. The specific details of the CD spectrum, such as the sign and magnitude of the Cotton effects, would be characteristic of the absolute configuration of the enantiomer in excess.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound “this compound” is not available.

While research exists on the broader class of imidazo[1,5-a]pyridine derivatives and related isomers, the specific quantum chemical calculations, reaction mechanism elucidations, conformational analyses, and molecular dynamics simulations for the 1-iodo-5,6,7,8-tetrahydro variant have not been published in the sources accessed.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly pertaining to "this compound" as per the provided outline. Fulfilling the request would require speculating or misattributing data from related but structurally different compounds, which would be scientifically inaccurate.

Computational and Theoretical Investigations of 1 Iodo 5h,6h,7h,8h Imidazo 1,5 a Pyridine

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on 1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how its distinct structural features would influence its physicochemical properties and, consequently, its potential biological interactions. This section will focus on the theoretical aspects of QSAR modeling as it pertains to the structural attributes of this specific molecule.

A typical QSAR model is expressed by the equation:

Activity = f (Molecular Descriptors)

Where the activity is a measure of the biological effect, and the molecular descriptors are numerical representations of the chemical and physical characteristics of the molecule. For this compound, the key structural features that would be parameterized into descriptors for a QSAR model are the imidazo[1,5-a]pyridine (B1214698) core, the saturated hexahydropyridine ring, and the iodine substituent at the 1-position.

The development of a robust QSAR model for analogues of this compound would involve the calculation of various molecular descriptors. These descriptors are categorized based on the structural aspects they represent:

Electronic Descriptors: These quantify the electronic properties of the molecule. The iodine atom at the 1-position is a significant feature. As a halogen, iodine can participate in halogen bonding and has a notable electronic influence due to its polarizability and electronegativity. Relevant descriptors would include dipole moment, partial atomic charges on the iodine and adjacent carbon atoms, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These descriptors are crucial for modeling interactions with biological targets that are sensitive to electronic complementarity.

Steric Descriptors: These relate to the size and shape of the molecule. The saturated 5h,6h,7h,8h-tetrahydropyridine portion of the molecule imparts significant three-dimensional character compared to a fully aromatic system. Descriptors such as molecular volume, surface area, and specific steric parameters like molar refractivity (which also has an electronic component) would be critical. The large atomic radius of the iodine atom would also be a key contributor to steric hindrance and would be quantified in these descriptors.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity. Wiener and Kier & Hall connectivity indices are examples that would be calculated for the imidazo[1,5-a]pyridine scaffold.

The following interactive table illustrates the types of molecular descriptors that would be calculated for this compound in a hypothetical QSAR study, along with a brief description of their significance.

Descriptor ClassSpecific DescriptorSignificance for this compound
Electronic Dipole MomentQuantifies the overall polarity of the molecule, influenced by the electronegative nitrogen and iodine atoms.
Partial Charge on IodineIndicates the electrostatic potential around the iodine atom, relevant for halogen bonding and other non-covalent interactions.
LUMO EnergyReflects the electron-accepting capability of the molecule.
Steric Molecular VolumeRepresents the space occupied by the molecule, influenced by the bulky iodine atom and the non-planar saturated ring.
Molar RefractivityDescribes the molar polarizability and volume of the molecule. The iodine atom makes a large contribution.
Hydrophobic LogP (o/w)Measures the lipophilicity, which is expected to be high due to the iodine and the saturated ring.
Topological Wiener IndexA numerical descriptor of molecular branching and size.

In building a QSAR model, a series of analogues of this compound would be synthesized and their biological activity measured. The calculated descriptors for each analogue would then be subjected to statistical analysis, often using methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to derive a predictive model.

For instance, a hypothetical MLR model might take the form:

pIC₅₀ = β₀ + β₁(logP) + β₂(MR) + β₃(qI)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of activity), logP is the hydrophobicity descriptor, MR is the molar refractivity, qI is the partial charge on the iodine atom, and β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

Such a model would allow researchers to predict the activity of new, unsynthesized derivatives and to understand the structural requirements for a desired biological effect. For example, a positive coefficient for the logP term would suggest that increasing hydrophobicity enhances activity, guiding the design of future compounds. The contribution of the iodine atom would be explicitly modeled through descriptors representing its size, polarizability, and electronic nature.

While the focus here is on structural features, the ultimate goal of QSAR is to correlate these features with a biological outcome. The structural descriptors of this compound provide the necessary quantitative input for such predictive models, making QSAR a valuable theoretical tool in the computational investigation of this compound and its derivatives.

Exploration of 1 Iodo 5h,6h,7h,8h Imidazo 1,5 a Pyridine in Advanced Chemical Applications

Ligand Design and Coordination Chemistry Research

The imidazo[1,5-a]pyridine (B1214698) scaffold is a versatile platform in the design of ligands for coordination chemistry, primarily due to its tunable electronic and steric properties. researchgate.net This class of aromatic heterocycles has garnered significant attention for its potential in creating innovative ligands for a wide array of applications, from catalysis to materials science. rsc.org

Development of N-Heterocyclic Carbene (NHC) Ligands Based on the Imidazo[1,5-a]pyridine Core

N-Heterocyclic carbenes (NHCs) derived from the imidazo[1,5-a]pyridine core have emerged as a significant class of ligands in organometallic chemistry. incemc.ro Their unique bicyclic structure allows for fine-tuning of the steric and electronic environment around the metal center. mdpi.com An efficient, single-step, three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269) has been developed to produce imidazo[1,5-a]pyridinium ions in high yields under mild conditions. organic-chemistry.org This method facilitates the incorporation of diverse functionalities and chiral substituents, providing access to a wide range of NHC precursors. organic-chemistry.org

The synthesis of these NHC precursors can be achieved through various routes, often starting from commercially available materials. acs.org For instance, chiral imidazo[1,5-a]pyridine–oxazolines are synthesized starting from 6-cyano-2-pyridinecarboxaldehyde, which is then reacted with substituted anilines to form imines. acs.org Subsequent ring-closure using chloromethyl ethyl ether yields the desired cyano-substituted imidazolium (B1220033) chlorides. acs.org This modular approach allows for the creation of a library of chiral ligands. acs.org

Furthermore, the imidazo[1,5-a]pyridine framework can be incorporated into more complex ligand architectures, such as tris-NHC ligands, which can be used in the self-assembly of organometallic molecular cylinders. researchgate.net The synthesis of the imidazo[1,5-a]pyridine-based NHC precursors for these structures has been reported, highlighting the versatility of this scaffold in constructing multidentate ligand systems. researchgate.net

Starting MaterialsReaction TypeProductKey Features
Substituted picolinaldehydes, amines, formaldehydeThree-component couplingImidazo[1,5-a]pyridinium ionsMild conditions, high yields, diverse functionality
6-cyano-2-pyridinecarboxaldehyde, substituted anilines, 2-amino alcoholsMulti-step synthesis with microwave-assisted condensationChiral imidazo[1,5-a]pyridine–oxazoline (B21484) NHC precursorsModular approach, installation of chiral oxazoline auxiliary
Imidazo[1,5-a]pyridinium saltsReaction with Ag2OTrinuclear Ag(I) hexacarbene cagesFormation of multidentate NHC complexes

Application in Homogeneous and Heterogeneous Catalysis (e.g., enantioselective hydrosilylation)

NHC ligands based on the imidazo[1,5-a]pyridine core have shown significant promise in homogeneous catalysis. organic-chemistry.org A notable application is in the highly enantioselective hydrosilylation of ketones, where rhodium(I) complexes bearing chiral imidazo[1,5-a]pyridine–oxazoline ligands have proven to be highly active catalysts. acs.org These catalysts have been successfully applied to a wide variety of substituted ketones, including aromatic heterocycles, achieving high yields (typically >90%) and enantioselectivities ranging from 80% to 95% enantiomeric excess (ee). acs.org

In another application, nickel(II) complexes featuring a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligand have been developed as catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide. mdpi.com These complexes, particularly those with tert-butyl substituents, demonstrated notable catalytic activity in this carbon capture and utilization (CCU) process. mdpi.com The addition of monodentate phosphines as additives was found to significantly increase the catalytic activity. mdpi.com

Catalyst SystemCatalytic ReactionSubstratesKey Findings
Rh(I) complexes with chiral imidazo[1,5-a]pyridine–oxazoline ligandsEnantioselective hydrosilylationSubstituted ketonesHigh yields (>90%), enantioselectivities of 80-95% ee
Ni(II) complexes with pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligandsAcrylate synthesisEthylene and CO2Noticeable catalytic activity, enhanced by phosphine (B1218219) additives

Investigations into Metal-Ligand Binding and Complex Stability

The coordination chemistry of imidazo[1,5-a]pyridine-based ligands has been explored with a variety of transition and main-group metals. The 3-(pyridin-2-yl)imidazo[1,5-a]pyridine (Py-indz) ligand, for example, has been shown to coordinate to several metal moieties, and its electronic properties are similar to classical ligands like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline. uva.esdntb.gov.ua This ligand has been used to prepare and characterize new complexes with metals such as nickel, manganese, copper, rhenium, and molybdenum. uva.es

The imidazo[1,5-a]pyridine skeleton can function as a multiple N-based linker, coordinating to different metal ions to produce a wide array of coordination motifs and geometries. nih.gov This includes bidentate or tridentate chelating systems. nih.gov For instance, zinc(II) coordination polymers have been synthesized using a linear ditopic imidazo[1,5-a]pyridine derivative, demonstrating the structural capability of this scaffold in creating extended structures. nih.gov A notable feature of these structures is the pronounced ability of the imidazo[1,5-a]pyridine core to establish π–π interactions in the solid state. nih.gov

Furthermore, gold(I) and silver(I) complexes derived from imidazo[1,5-a]pyridin-3-ylidenes have been synthesized and characterized. incemc.ro The stability and geometry of these complexes were investigated using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. incemc.ro Similarly, the synthesis and characterization of gold(III) complexes with imidazo[1,2-a]pyridine (B132010) derivatives have been reported, suggesting a square planar geometry for these complexes. nih.gov Theoretical studies, such as Density Functional Theory (DFT) analysis, have also been employed to understand the electronic structures, thermodynamic stabilities, and binding affinities of these metal complexes, highlighting the imidazole (B134444) nitrogen as a primary binding site. mdpi.com

Materials Science Research and Optoelectronic Applications

The unique photophysical properties of imidazo[1,5-a]pyridine derivatives have made them attractive candidates for applications in materials science, particularly in the development of fluorescent probes and optoelectronic materials. mdpi.comresearchgate.net These compounds are known for their emissive properties, photo and thermal stability, and large Stokes shifts. mdpi.com

Investigation as Fluorescent Probes and Emissive Compounds

Derivatives of imidazo[1,5-a]pyridine have been successfully developed as fluorescent probes for various applications. researchgate.net For instance, a novel fluorescent probe based on an imidazo[1,5-a]pyridine derivative, IPY-SO2, was designed for the detection of sulfite (B76179) (SO32-). nih.gov This probe exhibits a significant turn-on fluorescence response (75-fold increase), a low detection limit (70 nM), a rapid response time (5 minutes), high selectivity, and a large Stokes shift (174 nm). nih.gov Its low cytotoxicity allowed for its successful application in imaging sulfite in living cells and zebrafish. nih.gov

The photophysical properties of imidazo[1,5-a]pyridine-based fluorophores have been investigated in various organic solvents and in liposome (B1194612) models to assess their potential as membrane probes. mdpi.comnih.gov Several synthesized probes exhibited significant solvatochromic behavior, meaning their fluorescence properties are sensitive to the polarity of their environment. mdpi.com This characteristic, combined with their successful intercalation into lipid bilayers, makes them suitable for studying membrane dynamics, hydration, and fluidity. mdpi.comnih.gov The large Stokes shifts observed for these compounds are a particularly useful feature for various applications, including down-shifting conversion. mdpi.com

Fluorescent ProbeTarget Analyte/ApplicationKey Photophysical Properties
IPY-SO2Sulfite (SO32-)75-fold fluorescence enhancement, 174 nm Stokes shift, 70 nM detection limit
Various imidazo[1,5-a]pyridine derivativesMembrane probesSolvatochromism, successful intercalation in lipid bilayers, large Stokes shifts (>5000 cm-1)

Potential in Organic Optoelectronic Materials and Devices

The imidazo[1,5-a]pyridine scaffold is a promising building block for organic optoelectronic materials due to its inherent emissive properties and bipolar nature. researchgate.netrsc.org These characteristics are highly desirable for applications in devices such as organic light-emitting diodes (OLEDs). rsc.orgincemc.ro

An imidazo[1,5-a]pyridine-anthracene-based fluorophore has been synthesized and investigated for its potential in greenish-yellow OLEDs and warm white LEDs. tandfonline.com This molecule demonstrated excellent thermal and electrochemical stability, efficient intramolecular charge transfer (ICT), and a large Stokes' shift. tandfonline.com OLEDs fabricated with this emitter showed good device performance, including a luminous efficiency of 4.4 cd A⁻¹, a power efficiency of 2.2 lm W⁻¹, and an external quantum efficiency of 3.2%. tandfonline.com

Furthermore, imidazo[1,5-a]pyridine-benzimidazole conjugated fluorophores have been developed, exhibiting strong greenish-yellow emission with good quantum yields in solution, solid-state, and thin-film matrices. rsc.org The bipolar nature of the imidazole ring in these compounds leads to interesting on-off-on fluorescence behavior in response to changes in pH, suggesting their potential use as fluorescent pH sensors. rsc.org The combination of charge transfer and localized excited states in these fluorophores offers a pathway to high-efficiency emitters by utilizing triplet excitons. rsc.org

MaterialDevice ApplicationPerformance Metrics
Imidazo[1,5-a]pyridine-anthracene fluorophoreGreenish-yellow OLEDLuminous efficiency: 4.4 cd A⁻¹, Power efficiency: 2.2 lm W⁻¹, EQE: 3.2%
Imidazo[1,5-a]pyridine-benzimidazole fluorophoreWhite LED, pH sensorStrong greenish-yellow emission, good quantum yields, on-off-on fluorescence switching

Application in Down-Shifting Conversion Technologies

Imidazo[1,5-a]pyridine derivatives have emerged as promising candidates for down-shifting conversion technologies, which involve the absorption of high-energy photons (like UV or blue light) and their re-emission at lower energies (in the visible spectrum). This property is particularly valuable in applications such as white light-emitting diodes (LEDs) and luminescent solar concentrators. rsc.org The utility of the imidazo[1,5-a]pyridine scaffold in this context is primarily due to its unique photophysical properties. mdpi.com

A key characteristic of many imidazo[1,5-a]pyridine derivatives is their large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. mdpi.com A significant Stokes shift, often exceeding 5000 cm⁻¹, minimizes the re-absorption of emitted light, which is a critical factor for efficient down-shifting materials. mdpi.com Furthermore, these compounds often exhibit good quantum yields, meaning they efficiently convert absorbed photons into emitted light. mdpi.com

The photophysical properties of the imidazo[1,5-a]pyridine core can be finely tuned through synthetic modifications. figshare.comtandfonline.com The introduction of different substituents at various positions on the heterocyclic ring allows for the modulation of the emission wavelength and quantum yield. mdpi.com For instance, the strategic placement of electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) characteristics of the molecule, thereby influencing its fluorescence properties. rsc.org This tunability enables the development of materials that emit light across the visible spectrum, a crucial requirement for producing high-quality white light in LEDs. rsc.org

Research has demonstrated the successful incorporation of imidazo[1,5-a]pyridine-based fluorophores into polymeric matrices to create down-shifting films. These films can be coated onto UV or blue LED chips to generate white light with a high color rendering index (CRI). rsc.org The excellent thermal stability of the imidazo[1,5-a]pyridine scaffold is an additional advantage for such applications, ensuring the long-term performance of the devices. mdpi.com

Table 1: Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives

Compound TypeAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
Monomeric Imidazo[1,5-a]pyridine~320~480>5000Moderate
Dimeric Imidazo[1,5-a]pyridine~380~480>50000.12 - 0.38
Donor-π-Acceptor SystemsNot specified~520~7000~0.70

Note: The data presented is a generalized representation from various sources and specific values may vary depending on the exact molecular structure and solvent used.

Strategic Derivatization Towards Scaffolds for Biological Research

The imidazo[1,5-a]pyridine skeleton is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a number of biologically active compounds. researchgate.netresearchgate.net Its rigid, planar structure and the presence of nitrogen atoms that can act as hydrogen bond donors and acceptors make it an attractive starting point for the design of new therapeutic agents. mdpi.com Strategic derivatization of this core structure is a key approach to developing novel molecules for biological research.

The rational design of imidazo[1,5-a]pyridine derivatives involves the targeted modification of the core structure to enhance its interaction with specific biological targets. This process often begins with the identification of a lead compound and the use of computational tools, such as pharmacophore modeling and molecular docking, to understand its binding mode. nih.govresearchgate.net A pharmacophore model defines the essential spatial arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.

By understanding the key pharmacophoric features, chemists can design new derivatives with modulated properties. For example, the introduction of bulky substituents can provide steric hindrance to control selectivity for a particular enzyme's active site. nih.gov Altering the electronic properties of the scaffold by adding electron-donating or -withdrawing groups can influence its ability to participate in crucial electronic interactions with a target protein. tandfonline.com

Furthermore, modifying the lipophilicity of the molecule by adding or removing polar or nonpolar groups can affect its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of effective drug candidates. The versatile synthesis methods available for the imidazo[1,5-a]pyridine scaffold allow for the systematic variation of substituents at multiple positions, facilitating the exploration of structure-activity relationships (SAR). rsc.orgacs.org

High-throughput screening (HTS) is a powerful tool in drug discovery for identifying hit compounds from large collections of molecules. The construction of chemical libraries based on the imidazo[1,5-a]pyridine scaffold is a strategic approach to exploring its potential for diverse biological targets. nih.gov The amenability of the imidazo[1,5-a]pyridine core to various synthetic transformations makes it well-suited for combinatorial chemistry and the generation of large, diverse libraries of compounds. organic-chemistry.org

Several synthetic strategies have been developed for the efficient, and often one-pot, synthesis of imidazo[1,5-a]pyridine derivatives. organic-chemistry.orgorganic-chemistry.org These methods allow for the introduction of a wide range of functional groups and building blocks, leading to a high degree of structural diversity within the library. Solid-phase synthesis has also been employed to streamline the production and purification of imidazo[1,5-a]pyridine libraries, further enhancing the efficiency of the process. nih.gov

A well-designed imidazo[1,5-a]pyridine library for HTS will typically feature variations at multiple positions on the heterocyclic core. This diversity increases the probability of identifying compounds with the desired biological activity. The screening of such libraries against various biological targets can lead to the discovery of novel hit compounds that can then be further optimized through rational design. nih.govacs.org

Understanding the relationship between the structure of an imidazo[1,5-a]pyridine derivative and its physicochemical and photophysical properties is fundamental to its application in both materials science and medicinal chemistry. Systematic studies are conducted to explore how modifications to the scaffold influence these properties, without reference to specific biological outcomes.

In the context of its photophysical properties, the substitution pattern on the imidazo[1,5-a]pyridine ring has a profound impact on its absorption and emission characteristics. mdpi.comijrpr.com For example, extending the π-conjugated system by adding aromatic substituents can lead to a red-shift in both the absorption and emission spectra. ijrpr.com The nature and position of these substituents also influence the quantum yield of fluorescence. mdpi.com Computational methods, such as Density Functional Theory (DFT), are often used to complement experimental studies and provide a deeper understanding of the electronic transitions involved. figshare.com

From a physicochemical perspective, the introduction of different functional groups can significantly alter properties such as solubility, lipophilicity (logP), and pKa. These parameters are crucial for a molecule's behavior in different environments. For instance, the incorporation of basic or acidic moieties can modulate the compound's charge state at physiological pH, which in turn affects its membrane permeability and interactions with biological macromolecules. The ability to systematically modify the imidazo[1,5-a]pyridine scaffold allows for the creation of derivatives with a wide range of physicochemical properties, making it a highly adaptable platform for various research applications. mdpi.commdpi.com

Future Research Directions and Perspectives

Development of Highly Efficient and Atom-Economical Synthetic Routes for 1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine

Future efforts in the synthesis of this compound will likely focus on moving beyond traditional multi-step procedures towards more efficient and environmentally benign methods. Key areas of development will include direct C-H functionalization and catalytic approaches that maximize atom economy.

Current synthetic strategies for the broader class of imidazo[1,5-a]pyridines often involve cyclocondensation reactions. beilstein-journals.org Iodine-mediated synthesis has also been employed to create derivatives of the aromatic core. rsc.org A prospective route to the target compound could involve the initial synthesis of an aromatic imidazo[1,5-a]pyridine (B1214698), followed by selective reduction of the pyridine (B92270) ring and subsequent iodination. However, such multi-step sequences are often inefficient.

A more forward-looking approach would be the development of direct C–H iodination on the pre-formed 5h,6h,7h,8h-imidazo[1,5-a]pyridine core. While direct C-H functionalization has been explored for the aromatic imidazo[1,2-a]pyridine (B132010) system researchgate.net, adapting this strategy to the saturated analogue would represent a significant advance in efficiency. This method avoids the need for pre-functionalized substrates, reducing waste and simplifying the synthetic process. Furthermore, exploring metal-free iodination conditions, potentially using reagents like N-iodosuccinimide (NIS) under mild conditions, could enhance the sustainability of the synthesis. nih.gov

Synthetic Strategy Description Potential Advantages Research Focus
Direct C-H Iodination Catalytic activation and iodination of the C1-H bond on the saturated imidazo[1,5-a]pyridine core.High atom economy, reduced step count, minimal waste.Development of selective catalysts (e.g., palladium, rhodium) and optimization of reaction conditions.
Chemoenzymatic Synthesis Use of enzymes for stereoselective synthesis of the core followed by chemical iodination.High stereoselectivity, mild reaction conditions, environmentally friendly.Screening for suitable enzymes and optimizing combined chemical and biological steps.
Photoredox Catalysis Visible-light-induced iodination using a suitable iodine source and photocatalyst.Mild conditions, high functional group tolerance, novel reactivity.Design of appropriate photocatalytic systems and exploration of substrate scope.

Expansion of Derivatization Strategies for Enhanced Functional Diversity

The true synthetic utility of this compound lies in the reactivity of its carbon-iodine bond. The iodo group serves as an exceptionally versatile leaving group for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries from a single precursor. This capability is well-documented for other iodo-substituted imidazopyridines, which are key intermediates in the synthesis of complex molecules. nih.govacs.orgrsc.org

Future research will undoubtedly concentrate on leveraging this iodo-substituent for extensive derivatization. Palladium-catalyzed reactions such as Suzuki-Miyaura (for C-C bond formation with boronic acids), Sonogashira (for coupling with terminal alkynes), Heck (for creating C-C bonds with alkenes), Buchwald-Hartwig (for C-N and C-O bond formation), and cyanation reactions will be at the forefront. These transformations allow for the introduction of a vast range of substituents at the C1 position, including aryl, heteroaryl, alkyl, alkynyl, amino, and cyano groups, thereby generating novel compounds with tailored electronic, steric, and pharmacological properties.

Cross-Coupling Reaction Coupling Partner Bond Formed Introduced Functional Group
Suzuki-Miyaura Organoboron ReagentsC(sp²)–C(sp²) / C(sp²)–C(sp³)Aryl, Heteroaryl, Alkyl
Sonogashira Terminal AlkynesC(sp²)–C(sp)Alkynyl
Heck AlkenesC(sp²)–C(sp²)Alkenyl
Buchwald-Hartwig Amination Amines, AmidesC(sp²)–NAmino, Amido
Stille OrganostannanesC(sp²)–C(sp²)Aryl, Vinyl
Cyanation Cyanide SourceC(sp²)–CNCyano

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic and derivatization methodologies from traditional batch processes to continuous flow platforms represents a major frontier in modern chemistry. nih.gov Flow chemistry offers significant advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved scalability, and the potential for straightforward automation. durham.ac.uk

Future work should aim to develop robust flow protocols for both the synthesis of this compound and its subsequent cross-coupling reactions. For instance, the synthesis of heterocyclic compounds using iodine in flow has been demonstrated to be advantageous. researchgate.net Integrating these steps into a sequential flow system would enable the rapid, on-demand production of diverse compound libraries. Automated platforms could systematically vary coupling partners and reaction conditions, accelerating the discovery of derivatives with desired properties. This approach is particularly valuable for medicinal chemistry programs, where high-throughput synthesis and screening are essential.

Parameter Batch Processing Flow Chemistry Future Research Goal
Safety Handling of unstable intermediates and exotherms can be hazardous at scale.Superior heat and mass transfer minimizes risks; smaller reaction volumes enhance safety.Develop fully contained, multi-step flow synthesis of derivatives.
Scalability Scaling up can be non-linear and challenging.Straightforward scaling by running the system for longer periods ("scaling out").Demonstrate gram-to-kilogram scale production using a continuous process.
Reaction Time Often requires long reaction times for completion.Significantly reduced reaction times due to efficient mixing and heat transfer.Optimize residence times to achieve high yields in minutes rather than hours.
Automation Difficult to fully automate multi-step sequences.Readily integrated with automated pumps, reactors, and purification modules.Create a fully automated platform for library synthesis from the iodo-precursor.

Exploration of Emerging Applications in Advanced Materials and Catalysis

The functional versatility of this compound opens avenues for its use in creating novel materials and catalysts. While the saturated core lacks the extended π-conjugation of its aromatic counterpart, the C1-iodo handle allows for the strategic introduction of electronically active or coordinating moieties.

In materials science, the aromatic imidazo[1,5-a]pyridine scaffold is known to be a potent electron donor, making its derivatives suitable for applications as fluorophores in organic light-emitting diodes (OLEDs). tandfonline.comacs.orgrsc.org Future research could involve using cross-coupling reactions to attach various π-conjugated systems to the C1 position of the saturated core, creating novel donor-π-acceptor molecules. The electronic properties of these new constructs could be tuned for applications in sensing, organic electronics, or as photoredox catalysts.

In the field of catalysis, imidazo[1,5-a]pyridine derivatives have been successfully employed as ligands for transition metals and as precursors to N-heterocyclic carbenes (NHCs). mdpi.comacs.orgnih.gov The 1-iodo position is an ideal anchor point for introducing phosphine (B1218219) groups or other coordinating fragments. nih.gov This would lead to a new class of bidentate or pincer ligands with unique steric and electronic profiles, potentially offering enhanced activity or selectivity in catalytic transformations. Furthermore, N-heterocyclic iodonium (B1229267) salts derived from this scaffold could themselves function as powerful halogen-bond donors in organocatalysis. nih.gov

| Application Area | Required Structural Feature | Proposed Research Direction | | :--- | :--- | :--- | :--- | | Organic Electronics | Appended π-conjugated systems (e.g., via Suzuki coupling). | Synthesis of donor-π-acceptor molecules and evaluation of their photophysical and electronic properties for use in OLEDs or sensors. | | Homogeneous Catalysis | Introduction of coordinating groups (e.g., phosphines, pyridines) at the C1 position. | Development of novel ligands for cross-coupling, hydrogenation, and other transition-metal-catalyzed reactions. | | Organocatalysis | Conversion to N-heterocyclic iodonium salts. | Investigation of the catalytic activity of derived iodonium salts as halogen-bond donors in various organic transformations. | | Porous Materials | Polymerization of bifunctional derivatives. | Creation of porous organic polymers decorated with the imidazopyridine motif for applications in gas storage or iodine capture. researchgate.net |

Synergistic Approaches Combining Synthetic Methodologies, Computational Chemistry, and Application-Oriented Studies

The most impactful future research on this compound will emerge from a synergistic approach that integrates modern synthesis, computational chemistry, and goal-oriented testing. This multidisciplinary strategy allows for a more rational and efficient path from molecular design to practical application.

Computational tools, particularly Density Functional Theory (DFT), can provide invaluable insights into reaction mechanisms, predict the regioselectivity of synthetic steps like C-H activation, and model the electronic and photophysical properties of novel derivatives before they are synthesized. researchgate.netresearchgate.net This predictive power can guide synthetic chemists to focus on the most promising targets and reaction conditions, saving significant time and resources.

A future workflow would involve computational chemists first modeling potential synthetic routes and predicting the properties of a virtual library of C1-functionalized derivatives. Synthetic chemists would then employ the most efficient and scalable methods, such as automated flow chemistry, to synthesize the highest-priority targets. Finally, these compounds would be evaluated in application-oriented studies—for example, as emitters in OLED devices or as ligands in high-throughput catalysis screening. This iterative cycle of design, synthesis, and testing, where computational and experimental efforts are closely intertwined, represents the future of chemical research and development. rsc.org

Research Stage Computational Chemistry Role Synthetic Chemistry Role Application-Oriented Study Role
Design Predict reaction feasibility, regioselectivity, and electronic/photophysical properties of target derivatives.Propose viable synthetic routes based on known reactivity.Define target properties required for a specific application.
Synthesis Refine understanding of reaction mechanisms to optimize conditions.Develop and optimize efficient synthetic protocols (e.g., C-H activation, flow chemistry).Provide feedback on material requirements (e.g., purity, scale).
Evaluation Correlate experimental results with theoretical predictions to refine models.Synthesize libraries of compounds for screening.Test compounds in relevant applications (e.g., device fabrication, catalytic assays).
Optimization Model structure-property relationships to guide the design of improved derivatives.Scale up the synthesis of lead compounds.Characterize the performance of lead compounds and identify areas for improvement.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine with high purity?

  • Methodological Answer : The synthesis involves cyclization of precursors like 2-aminopyridine with α,β-unsaturated carbonyl compounds under basic conditions. Key parameters include:
  • Temperature : Heating to 135°C under microwave irradiation enhances reaction efficiency .
  • Solvent : Dioxane or DCM is preferred for solubility and stability .
  • Catalysts : MoO₂Cl₂(dmf)₂ (10 mol%) with PPh₃ improves yield in coupling reactions .
    Purification via silica gel chromatography (e.g., cyclohexane/EtOAc) ensures high purity. Industrial methods use continuous flow reactors for scalability .

Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically employed to confirm the structural integrity of this compound derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on coupling constants and integration ratios. For example, aromatic protons in the imidazo-pyridine core appear at δ 7.2–8.5 ppm, while methyl groups resonate at δ 1.2–2.5 ppm .
  • IR : Confirm functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for ester derivatives) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data observed for imidazo[1,5-a]pyridine derivatives across different cell lines?

  • Methodological Answer :
  • Cell Line Variability : Test cytotoxicity in diverse lines (e.g., HepG2, MCF-7) to identify selectivity patterns (Table 2 in shows IC₅₀ values ranging from 10–21 µM).
  • Assay Conditions : Control variables like incubation time (e.g., 30–60 min) and temperature (32–42°C) to assess thermodynamic effects on enzyme inhibition .
  • Statistical Analysis : Use ANOVA to compare IC₅₀ values and identify outliers due to metabolic differences .

Q. How can computational chemistry tools be integrated with experimental data to predict and optimize the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways and transition states. For example, predict regioselectivity in Suzuki-Miyaura couplings .
  • Machine Learning : Train models on datasets (e.g., reaction yields vs. solvent polarity) to optimize conditions .
  • Feedback Loops : Use experimental data (e.g., HPLC purity) to refine computational parameters iteratively .

Q. What mechanistic insights explain the divergent reactivity of iodinated vs. brominated imidazo[1,5-a]pyridine derivatives in nucleophilic substitution reactions?

  • Methodological Answer :
  • Leaving Group Effects : Iodine’s lower electronegativity (vs. Br) enhances leaving ability, accelerating SNAr reactions. Kinetic studies show 2–3× faster rates for iodo-derivatives .
  • Steric Factors : Bulky substituents (e.g., 3-methyl groups) hinder nucleophilic attack, quantified via Hammett plots .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields by 15–20% .

Data Analysis & Experimental Design

Q. How should researchers design SAR studies to evaluate the impact of substituents on the bioactivity of imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer :
  • Library Design : Synthesize analogs with systematic substitutions (e.g., -OH, -OCH₃, -NO₂ at phenyl rings) .
  • Bioassays : Test inhibition of cysteine proteases (e.g., papain) using chromogenic substrates (e.g., Bz-DL-Arg-pNA) and measure IC₅₀ values .
  • 3D-QSAR : Map electrostatic/hydrophobic fields to correlate substituent positions with activity trends .

Q. What protocols ensure reproducibility in scaling up imidazo[1,5-a]pyridine synthesis from milligram to gram quantities?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .
  • Purification : Scale column chromatography using gradient elution (e.g., hexane → EtOAc) or switch to recrystallization for high-volume batches .
  • Quality Control : Validate purity (>98%) via HPLC (C18 column, MeOH/H₂O mobile phase) and elemental analysis .

Tables for Key Data

Property Value/Technique Reference
Cytotoxicity (IC₅₀, µM) HepG2: 10–18; MCF-7: 12–21
Enzyme Inhibition Papain IC₅₀: 0.2 mM (derivative 3a)
Synthetic Yield 66–93% (microwave-assisted synthesis)
Thermodynamic Parameters ΔG‡ = 45–60 kJ/mol (DFT calculations)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.